Home > Products > Screening Compounds P134185 > L-erythro-Ritalinic Acid
L-erythro-Ritalinic Acid - 1076192-92-1

L-erythro-Ritalinic Acid

Catalog Number: EVT-387211
CAS Number: 1076192-92-1
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-erythro-Ritalinic acid (also referred to as ritalinic acid in some publications when discussing the enantiomer specifically) is a metabolite of methylphenidate, a psychoactive drug primarily known for its use in treating attention deficit hyperactivity disorder (ADHD). While methylphenidate possesses pharmacological activity, L-erythro-ritalinic acid exhibits significantly less potency in comparison [, , ]. Its presence in biological samples is often used as a marker for methylphenidate administration in research settings [, ].

threo-dl-p-Hydroxymethylphenidate

Compound Description: threo-dl-p-Hydroxymethylphenidate (5a) is a hydroxylated metabolite of methylphenidate. When administered intracerebroventricularly to rats, it showed a significantly greater maximal locomotor response compared to its erythro enantiomer, methylphenidate, and ritalinic acid. This finding suggests that 5a may contribute to the pharmacological effects of methylphenidate. []

Relevance: threo-dl-p-Hydroxymethylphenidate is structurally related to L-erythro-Ritalinic Acid as it is the p-hydroxymethyl derivative of threo-methylphenidate, which is the diastereomer of erythro-methylphenidate. L-erythro-Ritalinic Acid is the main metabolite of erythro-methylphenidate. []

erythro-dl-p-Hydroxymethylphenidate

Compound Description: erythro-dl-p-Hydroxymethylphenidate (5b) is a hydroxylated metabolite of methylphenidate. Unlike its threo enantiomer, it did not induce a significant increase in locomotor activity in rats compared to methylphenidate itself. []

Relevance: erythro-dl-p-Hydroxymethylphenidate is structurally related to L-erythro-Ritalinic Acid through its parent compound, erythro-methylphenidate. L-erythro-Ritalinic Acid is the de-esterified metabolite of erythro-methylphenidate, while erythro-dl-p-Hydroxymethylphenidate is the hydroxylated form of erythro-methylphenidate. []

threo-dl-p-Hydroxyritalinic acid

Compound Description: threo-dl-p-Hydroxyritalinic acid (6a) is a deesterified product of threo-dl-p-Hydroxymethylphenidate. It exhibited a minor increase in locomotor activity in rats compared to its corresponding methyl ester, but the difference was not considered significant. []

Relevance: threo-dl-p-Hydroxyritalinic Acid is structurally related to L-erythro-Ritalinic Acid as it represents the para-hydroxylated form of threo-ritalinic acid, which is the diastereomer of L-erythro-Ritalinic Acid. []

erythro-dl-p-Hydroxyritalinic acid

Compound Description: erythro-dl-p-Hydroxyritalinic acid (6b) is a deesterified product of erythro-dl-p-Hydroxymethylphenidate, showing a slight, non-significant increase in locomotor activity compared to its corresponding methyl ester in rats. []

Relevance: erythro-dl-p-Hydroxyritalinic Acid is structurally related to L-erythro-Ritalinic Acid as it is the para-hydroxylated derivative of L-erythro-Ritalinic Acid. []

Methylphenidate

Compound Description: Methylphenidate (MPH) is a central nervous system stimulant primarily used to treat attention-deficit/hyperactivity disorder (ADHD). It exists as two enantiomers, threo-methylphenidate (1a) and erythro-methylphenidate (1b), with the latter being the more pharmacologically active form. [, ]

Relevance: Methylphenidate is directly metabolized to L-erythro-Ritalinic Acid in vivo. [, ]

Ritalinic Acid

Compound Description: Ritalinic acid (RA), specifically L-erythro-Ritalinic Acid, is the primary inactive metabolite of methylphenidate. It is formed through hydrolysis of methylphenidate and exhibits a long half-life in the body. Monitoring Ritalinic acid levels is crucial in cases of suspected methylphenidate intoxication, particularly when information regarding methylphenidate intake is limited or unreliable. [, ]

Relevance: Ritalinic acid is directly related to L-erythro-Ritalinic Acid as the latter is the L-erythro enantiomer of ritalinic acid. [, ]

Source

L-erythro-Ritalinic Acid is derived from the hydrolysis of methylphenidate, which occurs predominantly in the liver through enzymatic action. The primary enzyme involved in this metabolic conversion is carboxylesterase 1 (CES1), which facilitates the cleavage of the ester bond in methylphenidate, leading to the formation of L-erythro-Ritalinic Acid as a major product .

Classification

In terms of chemical classification, L-erythro-Ritalinic Acid belongs to the category of substituted phenethylamines. It is classified as a metabolite and is recognized for its structural similarity to other compounds such as D-threo-Ritalinic Acid and various analogs of methylphenidate. Its unique stereochemistry distinguishes it from other metabolites, influencing its detection and analysis in biological samples .

Synthesis Analysis

Methods

The synthesis of L-erythro-Ritalinic Acid can be achieved primarily through enzymatic hydrolysis of methylphenidate. This process involves the following steps:

  1. Enzymatic Hydrolysis: Methylphenidate is subjected to hydrolysis catalyzed by carboxylesterase enzymes, particularly CES1.
  2. Reaction Conditions: The hydrolysis typically occurs in an aqueous medium at physiological pH and temperature, optimizing conditions for maximum yield and purity .

Technical Details

In industrial settings, large-scale hydrolysis reactors are employed to facilitate this enzymatic reaction. Key parameters such as temperature, pH, and enzyme concentration are meticulously controlled to ensure efficient conversion of methylphenidate into L-erythro-Ritalinic Acid. The yield can vary based on these conditions but is generally optimized for high purity .

Molecular Structure Analysis

Structure

L-erythro-Ritalinic Acid has the molecular formula C13H17NO2C_{13}H_{17}NO_2 and a molar mass of approximately 219.284 g/mol. Its structure features a phenethylamine backbone with a carboxylic acid functional group .

Data

  • IUPAC Name: (2S)-2-(diphenylacetylamino)-3-phenylpropanoic acid
  • CAS Number: 1076192-92-1
  • SMILES Notation: C(C(=O)O)C(C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(C(=O)O)=C(C(=O)O)C(C(=O)O)=C(C(=O)O)

The stereochemical configuration is critical for its biological activity and interaction with metabolic pathways .

Chemical Reactions Analysis

Reactions

L-erythro-Ritalinic Acid primarily undergoes hydrolysis reactions. Due to its stable structure, it does not participate significantly in oxidation or reduction reactions.

Technical Details

The hydrolysis reaction converting methylphenidate to L-erythro-Ritalinic Acid is catalyzed by carboxylesterase enzymes under physiological conditions, producing L-erythro-Ritalinic Acid as the major product without significant by-products .

Mechanism of Action

Process

L-erythro-Ritalinic Acid functions mainly as a metabolite rather than an active pharmacological agent. It is produced through the hepatic metabolism of methylphenidate via hydrolysis.

Data

The pharmacokinetics of L-erythro-Ritalinic Acid are closely tied to those of methylphenidate. Following oral administration, methylphenidate is rapidly metabolized by CES1 into this compound, which plays a role in the drug's elimination from the body .

Biochemical Pathways

Physical and Chemical Properties Analysis

Physical Properties

L-erythro-Ritalinic Acid appears as a white crystalline solid under standard conditions. Its melting point and solubility characteristics are significant for analytical purposes.

Chemical Properties

The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature variations. Its solubility in water and organic solvents makes it suitable for various analytical techniques .

Applications

Scientific Uses

L-erythro-Ritalinic Acid serves multiple roles in scientific research:

  • Reference Standard: It is widely used as a reference standard in pharmacokinetic studies to assess the metabolism of methylphenidate.
  • Analytical Chemistry: The compound aids in developing analytical methods for detecting methylphenidate and its metabolites in biological samples.
  • Pharmacology: Understanding its metabolic pathways helps researchers evaluate the efficacy and safety profiles of methylphenidate-based therapies .

Properties

CAS Number

1076192-92-1

Product Name

L-erythro-Ritalinic Acid

IUPAC Name

(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m0/s1

InChI Key

INGSNVSERUZOAK-NWDGAFQWSA-N

SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O

Synonyms

(αR,2S)-α-Phenyl-2-piperidineacetic Acid;

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.